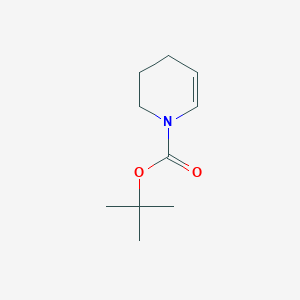

1-N-Boc-3,4-dihydro-2H-pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBQTJLMJANION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440316 | |

| Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131667-57-7 | |

| Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-N-Boc-3,4-dihydro-2H-pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties of 1-N-Boc-3,4-dihydro-2H-pyridine, a key intermediate in organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

This compound, also known by several synonyms, is a heterocyclic compound featuring a tetrahydropyridine ring protected with a tert-butoxycarbonyl (Boc) group. This protecting group enhances its stability and utility in various chemical reactions.

Synonyms:

-

1-N-Boc-1,2,3,4-tetrahydropyridine

-

3,4-Dihydro-1(2H)-pyridinecarboxylic acid 1,1-dimethylethyl ester

-

N-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine

-

tert-Butyl 3,4-dihydropyridine-1(2H)-carboxylate

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇NO₂ | |

| Molecular Weight | 183.25 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.988 g/mL at 25 °C | |

| Boiling Point | 254 °C | |

| Refractive Index | n20/D 1.477 | |

| Flash Point | 93.3 °C (closed cup) / 107 °C | |

| pKa (Predicted) | -0.56 ± 0.20 | |

| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon) |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the reduction of a corresponding lactam precursor. A general procedure is outlined below:

Reaction: Reduction of a Boc-protected lactam.

Reagents and Materials:

-

Boc-protected lactam precursor

-

Schwartz's reagent (Cp₂ZrHCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Silica gel for purification

Procedure:

-

A solution of Schwartz's reagent (Cp₂ZrHCl) is prepared in dry THF under an inert atmosphere (nitrogen or argon).

-

The Boc-protected lactam, dissolved in THF, is added to the solution.

-

The reaction mixture is stirred at room temperature (approximately 20°C).

-

Upon completion of the reaction, the mixture is directly loaded onto a short plug of silica gel.

-

The product is eluted with an appropriate solvent, such as ethyl acetate.

-

The solvent is removed from the eluate under reduced pressure (in vacuo).

-

The resulting residue is further purified by medium pressure liquid chromatography (MPLC) to yield this compound.

Role in Organic Synthesis

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The tert-butoxycarbonyl (Boc) protecting group is crucial for its utility, as it allows for the selective modification of other parts of the molecule. The Boc group can be readily removed under acidic conditions.

Below is a diagram illustrating the general workflow of Boc protection of a secondary amine, a fundamental step in the synthesis of compounds like this compound.

1-N-Boc-3,4-dihydro-2H-pyridine chemical structure and IUPAC name

An In-depth Technical Guide to 1-N-Boc-3,4-dihydro-2H-pyridine

Abstract

This compound, a heterocyclic building block, is of significant interest in medicinal chemistry and drug development. Its structure, featuring a protected tetrahydropyridine ring, serves as a versatile scaffold for the synthesis of complex molecules, including small molecule inhibitors targeting various signaling pathways. This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and its role as a key intermediate in the development of novel therapeutics, particularly in oncology.

Chemical Structure and IUPAC Nomenclature

The chemical entity "this compound" is a tetrahydropyridine derivative where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This protecting group enhances the stability and modulates the reactivity of the molecule, making it a valuable intermediate in multi-step organic synthesis.

-

Common Names: this compound, N-Boc-1,2,3,4-tetrahydropyridine, N-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine.

-

IUPAC Name: tert-butyl 3,4-dihydropyridine-1(2H)-carboxylate.[1]

-

Molecular Formula: C₁₀H₁₇NO₂.[1]

-

Molecular Weight: 183.25 g/mol .[1]

-

CAS Number: 131667-57-7.[1]

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 254 °C | [1] |

| Density | 0.988 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.477 | [1] |

| Flash Point | 93.3 °C (199.9 °F) - closed cup | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

| SMILES String | CC(C)(C)OC(=O)N1CCCC=C1 | |

| InChI Key | VIBQTJLMJANION-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

While direct synthesis protocols for this compound are not extensively detailed in the provided context, protocols for structurally similar or derivative compounds highlight common synthetic strategies. A general approach involves the reduction of a corresponding lactam precursor.

Experimental Protocol: Synthesis via Lactam Reduction (General Procedure)

This protocol is adapted from a general method for the synthesis of related compounds.[2]

-

Preparation: To a solution of Schwartz's reagent (Cp₂ZrHCl) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add the corresponding lactam precursor (1 mmol) dissolved in THF.

-

Reaction: Stir the reaction mixture at room temperature (20°C).

-

Workup: After the reaction is complete (monitored by an appropriate method like TLC), load the reaction mixture directly onto a short plug of silica gel.

-

Purification: Elute the product with ethyl acetate. Concentrate the eluted solvent in vacuo. The resulting residue can be further purified by Medium Pressure Liquid Chromatography (MPLC) to yield the desired product.

Experimental Protocol: Synthesis of a Derivative - tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

This protocol illustrates a method to synthesize a functionalized derivative starting from N-tert-butoxycarbonyl-4-piperidone.[3]

-

Initial Reaction: In a dry reaction flask, dissolve N-tert-butoxycarbonyl-4-piperidone (19.9 g, 0.1 mol), triphenyl phosphite (34.1 g, 0.11 mol), and triethylamine (15.2 g, 0.15 mol) in 160 mL of dichloromethane. Control the temperature of the reaction system between -25°C and -20°C.

-

Bromination: Slowly add a dichloromethane solution (30 mL) of bromide (17.6 g, 0.11 mol) dropwise while stirring.

-

Warming: After the dropwise addition, allow the reaction to gradually warm to room temperature with continued stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, remove the solvent by reduced pressure distillation. Treat the residue with 300 mL of pre-cooled 95% ethanol, stir, and filter to collect the solid.

-

Extraction and Purification: Dry the filtrate and extract it by adding 150 mL of toluene and 40 mL of water. Wash the toluene layer with saturated brine. Dry the organic phase and concentrate it to obtain the crude product. Purify the crude product by column chromatography to afford the final compound.

Applications in Drug Discovery

Derivatives of this compound are crucial intermediates in the synthesis of small molecule anticancer drugs.[4][5] These compounds are often designed to target key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, which plays a critical role in cell growth, survival, and proliferation.[5]

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

The tetrahydropyridine scaffold allows for the introduction of various functional groups, enabling the optimization of drug-like properties such as potency, selectivity, and pharmacokinetic profiles.

General Experimental Workflow

The synthesis of complex molecules using this compound as a starting material or intermediate typically follows a multi-step workflow. This often involves functionalization of the tetrahydropyridine ring, followed by coupling reactions and subsequent deprotection steps.

Caption: A generalized workflow for the synthesis of target molecules.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis and medicinal chemistry. Its well-defined structure and the presence of the Boc protecting group provide a reliable platform for constructing a diverse array of complex nitrogen-containing heterocyclic compounds. The utility of its derivatives as key intermediates in the synthesis of targeted cancer therapeutics underscores its significance for researchers, scientists, and professionals in the field of drug development. The protocols and data presented in this guide offer a technical foundation for the effective use of this versatile chemical scaffold.

References

- 1. 131667-57-7 CAS MSDS (N-Boc-3,4-dihydro-2H-pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N-Boc-3,4-dihydro-2H-pyridine synthesis - chemicalbook [chemicalbook.com]

- 3. tert-butyl 4-broMo-5,6-dihydropyridine-1(2H)-carboxylate | 159503-91-0 [chemicalbook.com]

- 4. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]

- 5. atlantis-press.com [atlantis-press.com]

Synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine from Piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a comprehensive, multi-step synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine, a valuable heterocyclic building block in medicinal chemistry, starting from the readily available precursor, piperidine. The described synthetic pathway involves four key transformations: N-Boc protection of piperidine, subsequent oxidation to the corresponding 3-piperidone, reduction to the 3-hydroxy-piperidine intermediate, and final dehydration to yield the target compound.

Experimental Protocols

This section provides detailed methodologies for each step of the synthesis.

Step 1: Synthesis of 1-N-Boc-piperidine

This initial step involves the protection of the secondary amine of piperidine with a tert-butoxycarbonyl (Boc) group.

-

Procedure: To a solution of piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and dioxane, add a base such as potassium carbonate (1.5 eq.) or triethylamine. Cool the mixture to 0 °C in an ice bath. To this stirring solution, add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.05 eq.) in the same solvent dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-N-Boc-piperidine.

Step 2: Synthesis of 1-Boc-3-piperidone

The N-protected piperidine is then oxidized to the corresponding 3-keto derivative. One common method is the Oppenauer oxidation.

-

Procedure: In a reaction flask, combine 1-Boc-3-hydroxypiperidine (1.0 eq.), a ketone such as acetone or pimelic ketone (excess), and a catalyst like aluminum isopropoxide. The reaction is typically carried out in a solvent like dichloromethane and heated to around 80 °C for approximately 8 hours. After the reaction is complete, the mixture is cooled to room temperature and quenched with an aqueous solution of sodium hydroxide (e.g., 10%). The mixture is stirred and then filtered. The filtrate is concentrated to remove the solvent, and the residue is extracted with dichloromethane. The combined organic extracts are dried and concentrated to give the crude 1-Boc-3-piperidone, which can be purified by distillation under reduced pressure[1].

Step 3: Synthesis of 1-Boc-3-hydroxypiperidine

The 3-keto group is then reduced to a hydroxyl group using a mild reducing agent.

-

Procedure: Dissolve 1-Boc-3-piperidone (1.0 eq.) in a protic solvent like methanol or ethanol. Cool the solution to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC). Quench the reaction by the careful addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-Boc-3-hydroxypiperidine[2].

Step 4: Synthesis of this compound

The final step is the dehydration of the 3-hydroxy-piperidine intermediate to introduce the double bond. This can be achieved using specialized dehydrating agents.

-

Procedure using Burgess Reagent: To a solution of 1-Boc-3-hydroxypiperidine (1.0 eq.) in an anhydrous aprotic solvent such as benzene or tetrahydrofuran (THF), add the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) (1.1-1.5 eq.). The reaction is typically stirred at room temperature or gently heated (e.g., to 50 °C) for several hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound. The Burgess reagent is known for promoting syn-elimination under mild conditions[3].

-

Alternative Procedure using Martin Sulfurane: In a flame-dried flask under an inert atmosphere, dissolve 1-Boc-3-hydroxypiperidine (1.0 eq.) in a dry, non-polar solvent like carbon tetrachloride or benzene. Add Martin sulfurane (diphenylbis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane) (1.0-1.2 eq.) to the solution. The reaction is typically stirred at room temperature for a few hours. After completion, the reaction mixture can be directly purified by column chromatography to isolate the desired product. Martin sulfurane is a powerful dehydrating agent suitable for secondary alcohols[4][5].

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for each step of the synthesis.

| Step | Reactants | Reagents & Solvents | Temperature | Time | Yield |

| 1 | Piperidine, Boc Anhydride | Potassium Carbonate, Dichloromethane/Water | 0 °C to RT | 12-16 h | ~95%[1] |

| 2 | 1-Boc-3-hydroxypiperidine | Aluminum isopropoxide, Pimelic ketone, Dichloromethane | 80 °C | 8 h | ~93%[1] |

| 3 | 1-Boc-3-piperidone | Sodium Borohydride, Methanol | 0 °C to RT | 2-4 h | High |

| 4 | 1-Boc-3-hydroxypiperidine | Burgess Reagent, Benzene | 50 °C | 2 h | Moderate to High |

Spectroscopic Data for this compound

-

Appearance: Colorless to light yellow liquid.

-

Molecular Formula: C₁₀H₁₇NO₂.

-

Molecular Weight: 183.25 g/mol .

-

Boiling Point: 254 °C.

-

Density: 0.988 g/mL at 25 °C.

-

Refractive Index: n20/D 1.477.

-

¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure, showing signals for the vinyl protons, the allylic and homoallylic protons of the dihydropyridine ring, and the tert-butyl protons of the Boc group.

-

¹³C NMR (CDCl₃): The spectrum will show characteristic peaks for the sp² carbons of the double bond, the sp³ carbons of the piperidine ring, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.

-

Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Overall synthetic workflow from piperidine.

Caption: Conceptual pathway for the dehydration step.

References

- 1. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 2. arrow.tudublin.ie [arrow.tudublin.ie]

- 3. 4-Pyridinecarboxylic acid, 2,6-dichloro- [webbook.nist.gov]

- 4. tert-Butyl 1-hydroxypiperidine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Boc-3,4-dihydro-2H-pyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Key Reactive Sites of 1-N-Boc-3,4-dihydro-2H-pyridine

For Researchers, Scientists, and Drug Development Professionals

The 1-N-Boc-3,4-dihydro-2H-pyridine core is a valuable synthetic intermediate in the development of novel therapeutics and complex molecules. Its strategic placement of a protected nitrogen atom and an enamine-like double bond within a six-membered ring offers a unique platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the key reactive sites on this molecule, supported by quantitative data and detailed experimental protocols to aid in the design and execution of synthetic strategies.

Overview of Reactivity

The reactivity of this compound is primarily dictated by two key features: the electron-rich carbon-carbon double bond (C3-C4) and the allylic positions (C2 and C5). The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom modulates the electron density of the double bond and influences the stereochemical outcome of reactions.

The principal reactive sites are:

-

The C3-C4 Double Bond: This enamine-like double bond is susceptible to electrophilic attack and participates in various cycloaddition reactions.

-

The Allylic C2 and C5 Positions: The protons at these positions are activated by the adjacent double bond and nitrogen atom, making them susceptible to deprotonation and subsequent functionalization.

Caption: Major reactive sites on the this compound molecule.

Reactions at the C3-C4 Double Bond

The electron-rich nature of the C3-C4 double bond makes it a prime target for electrophilic additions and cycloaddition reactions.

Electrophilic Additions

Hydroboration-Oxidation: The hydroboration-oxidation of the double bond provides a route to introduce a hydroxyl group, leading to the formation of substituted piperidines. The regioselectivity of this reaction is influenced by both steric and electronic factors.

Quantitative Data: Hydroboration-Oxidation

| Electrophile | Reagent | Product(s) | Diastereomeric Ratio (d.r.) | Yield (%) |

| BH₃·THF | 1. BH₃·THF, 2. H₂O₂, NaOH | tert-butyl 3-hydroxypiperidine-1-carboxylate | Mixture of diastereomers | Not specified |

Experimental Protocol: Hydroboration-Oxidation

A solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C under a nitrogen atmosphere. A solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water, followed by aqueous sodium hydroxide (3 M) and hydrogen peroxide (30% aqueous solution). The mixture is stirred for 1 hour, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Epoxidation: The double bond can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide. This epoxide is a versatile intermediate for the introduction of various nucleophiles.

Quantitative Data: Epoxidation

| Reagent | Product | Diastereoselectivity | Yield (%) |

| m-CPBA | tert-butyl 3,4-epoxypiperidine-1-carboxylate | Not specified | Not specified |

Experimental Protocol: Epoxidation with m-CPBA

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 3 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Caption: Electrophilic additions to the C3-C4 double bond.

Cycloaddition Reactions

Diels-Alder Reaction: The enamine-like double bond of this compound can act as a dienophile in Diels-Alder reactions with suitable dienes. This provides a powerful method for the construction of complex polycyclic nitrogen-containing scaffolds.

Quantitative Data: Diels-Alder Reaction

| Diene | Dienophile | Product | Endo/Exo Ratio | Yield (%) |

| Furan | This compound | Bicyclic adduct | Not specified | Not specified |

| Maleimide | This compound | Bicyclic adduct | Not specified | Not specified |

Experimental Protocol: Diels-Alder Reaction with Maleimide

A mixture of this compound (1.0 eq) and N-phenylmaleimide (1.1 eq) in a suitable solvent (e.g., toluene or xylene) is heated under reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the Diels-Alder adduct.

Reactions at the Allylic Positions (C2 and C5)

The protons at the C2 and C5 positions are allylic and are activated by both the double bond and the nitrogen atom. This allows for deprotonation with a strong base to generate a nucleophilic species that can react with various electrophiles.

Allylic Functionalization: The lithiation of N-Boc-piperidines at the α-position to the nitrogen, followed by reaction with an electrophile, is a known strategy. While direct deprotonation of this compound at the allylic positions is less commonly reported, it represents a potential avenue for functionalization.

Quantitative Data: Allylic Functionalization (Conceptual)

| Base | Electrophile | Product | Regioselectivity | Yield (%) |

| s-BuLi/sparteine | R-X | 2- or 5-substituted product | Dependent on conditions | Not specified |

Experimental Protocol: Conceptual Allylic Functionalization

To a solution of this compound (1.0 eq) and a chiral ligand such as (-)-sparteine (1.1 eq) in an anhydrous ether solvent at -78 °C is added a strong base like sec-butyllithium (s-BuLi) (1.1 eq). The mixture is stirred at this temperature for a specified time to allow for deprotonation. The electrophile (e.g., an alkyl halide, 1.2 eq) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, dried, and purified.

Caption: A conceptual workflow for the functionalization at the allylic positions.

Conclusion

This compound is a versatile building block with distinct reactive sites that can be selectively functionalized. The electron-rich double bond readily undergoes electrophilic additions and cycloadditions, providing access to a variety of substituted piperidine and polycyclic systems. The allylic positions, while requiring strong activation, offer further opportunities for derivatization. Understanding the reactivity of these key sites is crucial for leveraging the full synthetic potential of this important heterocyclic core in the pursuit of novel chemical entities with diverse applications. Further research into the diastereoselective and enantioselective functionalization of this scaffold will undoubtedly expand its utility in modern organic synthesis and drug discovery.

Spectroscopic Analysis of 1-N-Boc-3,4-dihydro-2H-pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-3,4-dihydro-2H-pyridine, a heterocyclic compound, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its protected nitrogen and the presence of a double bond within the piperidine ring make it a versatile intermediate for the synthesis of a variety of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound and outlines the general experimental protocols for their acquisition.

It is important to note that while extensive searches have been conducted, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound (CAS 131667-57-7) could not be located in readily accessible scientific literature or databases. Therefore, the data presented in the following tables are predicted values and typical ranges based on the analysis of similar structures. These should be used as a reference guide for researchers acquiring and interpreting their own experimental data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 - 6.8 | m | 1H | =CH-N |

| ~4.8 - 5.1 | m | 1H | =CH-CH₂ |

| ~3.5 - 3.8 | t | 2H | N-CH₂ |

| ~2.1 - 2.4 | m | 2H | =CH-CH₂-CH₂ |

| ~1.8 - 2.1 | m | 2H | N-CH₂-CH₂ |

| 1.48 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C=O (Boc) |

| ~125 | =CH-N |

| ~105 | =CH-CH₂ |

| ~80 | C (CH₃)₃ (Boc) |

| ~45 | N-CH₂ |

| ~28 | C(CH₃ )₃ (Boc) |

| ~25 | =CH-CH₂-CH₂ |

| ~22 | N-CH₂-CH₂ |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975, 2930, 2860 | Medium-Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (urethane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1410, 1365 | Medium | C-H bend (t-butyl) |

| ~1250, 1160 | Strong | C-O stretch (ester) |

Sample Phase: Neat (liquid film)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 183 | [M]⁺ (Molecular Ion) |

| 127 | [M - C₄H₈]⁺ or [M - isobutylene]⁺ |

| 84 | [M - Boc]⁺ |

| 57 | [C₄H₉]⁺ (t-butyl cation) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Background Spectrum: Record a background spectrum of the empty sample holder.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Key Processes

General Workflow for Spectroscopic Analysis

Navigating the Solubility Landscape of 1-N-Boc-3,4-dihydro-2H-pyridine: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on determining the solubility of 1-N-Boc-3,4-dihydro-2H-pyridine in common organic solvents. This document outlines established experimental protocols in the absence of publicly available quantitative data, empowering researchers to generate precise solubility profiles for their specific applications.

Introduction: The Solubility Challenge

This compound, a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development, often presents a critical challenge in its handling and application: its solubility. A thorough understanding of its solubility in various organic solvents is paramount for successful reaction setup, purification, formulation, and analytical characterization. While qualitatively understood to be soluble in many common organic solvents, a comprehensive, publicly available dataset of quantitative solubility values remains elusive.

This technical guide addresses this knowledge gap by providing a detailed framework of robust experimental methodologies for determining the solubility of this compound. By equipping researchers with these protocols, this document aims to facilitate the generation of precise and reliable solubility data, thereby accelerating research and development efforts.

Predicted Solubility Profile

Based on the physicochemical properties of its constituent functional groups—the lipophilic tert-butyloxycarbonyl (Boc) group and the polar tetrahydropyridine ring—a general solubility profile for this compound can be predicted. It is anticipated to exhibit good solubility in a range of common organic solvents. However, empirical determination is essential for quantitative applications.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents can interact favorably with the tetrahydropyridine ring, while their organic nature accommodates the Boc group. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | The ether functionality provides a balance of polarity and non-polarity, making them suitable solvents. |

| Esters | Ethyl acetate | Moderate to High | Ethyl acetate is a moderately polar solvent that is often effective for dissolving a wide range of organic compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The hydrogen-bonding capability of alcohols may have a slightly lower affinity for the protected amine compared to more polar aprotic solvents. |

| Hydrocarbons | Toluene, Heptane, Hexane | Low to Moderate | The non-polar nature of hydrocarbons will primarily interact with the Boc group, with the polarity of the tetrahydropyridine ring limiting high solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a broad spectrum of organic molecules due to their polarity and ability to engage in van der Waals interactions. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following are three widely accepted methods for determining the solubility of organic compounds in various solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[1][2][3]

Methodology:

-

Equilibration: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended for precise temperature control.[2]

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette. It is crucial to avoid transferring any solid particles. Filtration through a syringe filter (e.g., 0.45 µm PTFE) can be employed to ensure a particle-free solution.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a vial or evaporating dish).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with solute - Mass of empty container) / Volume of supernatant taken (mL)] x 100

UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV/Vis absorbance spectrum in the chosen solvent.[4][5][6][7][8]

Methodology:

-

Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and adhere to the Beer-Lambert law.[4]

-

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-3).

-

Sample Preparation and Analysis:

-

Withdraw a small, known volume of the clear, filtered supernatant.

-

Dilute the sample with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.[9][10][11][12]

Methodology:

-

Method Development: Develop a suitable HPLC method (e.g., reversed-phase) capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Sample Preparation and Analysis:

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject a known volume of the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Experimental Workflow and Visualization

A generalized workflow for the experimental determination of solubility is presented below. This process ensures a systematic and reproducible approach to generating high-quality solubility data.

Caption: General experimental workflow for solubility determination.

Conclusion

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

- 12. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of 1-N-Boc-3,4-dihydro-2H-pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-N-Boc-3,4-dihydro-2H-pyridine (tert-butyl 3,4-dihydropyridine-1(2H)-carboxylate). The document details the theoretical decomposition pathways, recommended experimental protocols for thermal analysis, and methods for the identification of degradation products. This information is critical for the handling, storage, and application of this compound in research and drug development, where thermal stability is a key parameter.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, frequently utilized in the construction of more complex nitrogen-containing molecules, including pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) protecting group is widely employed for its stability under various reaction conditions and its facile removal under acidic conditions. However, the thermal lability of the Boc group is a critical consideration during synthesis, purification, and storage. Understanding the thermal decomposition threshold and the nature of the resulting products is essential to prevent unintended deprotection and the formation of impurities.

While specific experimental data on the thermal analysis of this compound is not extensively available in peer-reviewed literature, this guide consolidates general principles of N-Boc thermal deprotection and provides detailed, actionable experimental protocols for its characterization.

Theoretical Decomposition Pathway

The thermal decomposition of N-Boc protected amines generally proceeds through a concerted mechanism involving the formation of a carbamic acid intermediate, which then rapidly decarboxylates.[1] This process results in the formation of the corresponding amine, isobutylene, and carbon dioxide.

The proposed thermal decomposition of this compound is illustrated in the logical relationship diagram below.

References

Commercial Availability and Synthetic Utility of 1-N-Boc-3,4-dihydro-2H-pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-3,4-dihydro-2H-pyridine, a pivotal heterocyclic building block, plays a significant role in modern synthetic and medicinal chemistry. Its unique structural features, combining a protected nitrogen atom within a tetrahydropyridine ring, offer a versatile platform for the synthesis of a diverse array of complex molecules, including pharmaceutical intermediates and analogues of natural products. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactivity and selective functionalization, making it an invaluable tool for drug discovery and development programs. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its application in the synthesis of advanced molecular architectures.

Commercial Availability and Suppliers

This compound is readily available from several major chemical suppliers. The compound is typically offered at purities of 96-97%, ensuring its suitability for a wide range of synthetic applications where high-quality starting materials are essential. Researchers can procure this reagent in various quantities, from small-scale laboratory amounts to larger quantities for process development and scale-up studies.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 1 g |

| SciSupplies | 96.0% | 25 g |

| ChemicalBook | ≥95% | 1 g, 5 g, 25 g, 100 g, 500 g |

| BTCpharm | Custom | Bulk inquiries |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes its key properties.

| Property | Value |

| CAS Number | 131667-57-7 |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| Appearance | Liquid |

| Density | 0.988 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.477 |

| Boiling Point | 254 °C |

| Flash Point | 107 °C |

Synthetic Applications and Experimental Protocols

The synthetic utility of this compound stems from the reactivity of its enamine-like double bond and the ability to deprotect the nitrogen for further functionalization. This section provides detailed experimental protocols for key transformations involving this versatile building block.

Protocol 1: N-Boc Deprotection

The removal of the Boc protecting group is a fundamental step to unmask the secondary amine, enabling subsequent reactions such as acylation, alkylation, or arylation. Acid-mediated deprotection is the most common and efficient method.

Materials:

-

N-Boc-piperidine derivative (1.0 equiv)

-

4M HCl in dioxane (3-5 equiv) or Trifluoroacetic acid (TFA) (5-10 equiv)

-

Dichloromethane (DCM) or Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath (for TFA method)

-

Rotary evaporator

Procedure using 4M HCl in Dioxane:

-

Dissolve the N-Boc protected piperidine derivative (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

-

Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

-

Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

Procedure using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM):

-

Dissolve the N-Boc protected piperidine derivative (1.0 equiv) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (5-10 equiv) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Protocol 2: Chemo-enzymatic Synthesis of a Preclamol Intermediate

This protocol exemplifies the use of a substituted N-Boc-tetrahydropyridine in a chemo-enzymatic cascade to produce a key intermediate for the antipsychotic drug Preclamol.[1] This highlights the potential of combining chemical synthesis with biocatalysis for the efficient production of chiral piperidines.

Materials:

-

N-allyl-3-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (THP-1b) (1 mmol)

-

Amine oxidase (AmOx)

-

Ene-imine reductase (EneIRED)

-

Phosphate buffer (pH 7.5)

-

Glucose

-

Glucose dehydrogenase (GDH)

-

NADP⁺

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vessel (e.g., shaker flask)

Procedure:

-

In a reaction vessel, prepare a solution of phosphate buffer (pH 7.5).

-

To the buffer, add N-allyl-3-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (THP-1b) (1 mmol).

-

Add glucose and glucose dehydrogenase (GDH) for cofactor recycling.

-

Introduce NADP⁺ as the cofactor.

-

Initiate the cascade reaction by adding the amine oxidase (AmOx) and the desired ene-imine reductase (EneIRED-01 for the (R)-(+)-enantiomer or EneIRED-05 for the (S)-(−)-enantiomer).

-

Seal the vessel and incubate with shaking at a controlled temperature (e.g., 30 °C) for 24-48 hours, monitoring the reaction progress by HPLC or GC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography to yield the enantiomerically enriched piperidine intermediate.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and workflows involving this compound.

References

A Technical Guide to 1-N-Boc-3,4-dihydro-2H-pyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-N-Boc-3,4-dihydro-2H-pyridine, a heterocyclic compound, serves as a pivotal building block in synthetic organic chemistry, particularly in the development of novel therapeutics. Its unique structural features, conferred by the Boc-protecting group and the endocyclic double bond, allow for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and the instrumental role of this compound in the construction of compounds targeting various signaling pathways.

Physicochemical Properties

This compound, also known as tert-butyl 3,4-dihydropyridine-1(2H)-carboxylate, is a commercially available compound. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 131667-57-7 |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 0.988 g/mL at 25 °C |

| Boiling Point | 254 °C |

| Refractive Index | n20/D 1.477 |

| Synonyms | 1-Boc-1,2,3,4-tetrahydropyridine, N-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common laboratory-scale preparation involves the reduction of a corresponding lactam precursor.

Experimental Protocol: Reduction of N-Boc-2-piperidone

This protocol is adapted from a literature procedure for the synthesis of this compound.

Materials:

-

N-Boc-2-piperidone

-

Schwartz's reagent (Zirconocene chloride hydride, Cp₂ZrHCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Silica gel

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve Schwartz's reagent (Cp₂ZrHCl) in anhydrous THF.

-

In a separate flask, dissolve N-Boc-2-piperidone (1 mmol) in anhydrous THF.

-

Add the solution of N-Boc-2-piperidone to the solution of Schwartz's reagent at room temperature (20 °C).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, load the reaction mixture directly onto a short plug of silica gel.

-

Elute the product with ethyl acetate.

-

Collect the fractions containing the desired product and concentrate them in vacuo to remove the solvent.

-

The resulting residue can be further purified by medium-pressure liquid chromatography (MPLC) to yield pure this compound.

Role in Drug Discovery and Development

While this compound itself may not exhibit significant biological activity, its true value lies in its utility as a versatile synthetic intermediate for the construction of more complex and biologically active molecules. The dihydropyridine and tetrahydropyridine scaffolds are prevalent in a wide range of pharmaceuticals and natural products.

The Boc protecting group offers stability during various reaction conditions and can be easily removed to allow for further functionalization at the nitrogen atom. The endocyclic double bond provides a handle for a variety of chemical transformations, including hydrogenation, epoxidation, dihydroxylation, and cycloaddition reactions, enabling the synthesis of diverse libraries of compounds for drug screening.

Derivatives of dihydropyridines and tetrahydropyridines have been investigated for a multitude of therapeutic applications, including:

-

Anti-inflammatory agents: Certain tetrahydropyridine analogs have demonstrated anti-inflammatory properties.

-

Anticancer agents: Dihydropyridine derivatives have been explored as potential anti-cancer therapeutics, with some showing activity against various cancer cell lines.

-

Neurological disorders: The tetrahydropyridine core is found in molecules targeting neurological pathways.

-

Anti-trypanosomatid agents: Pyridine-based compounds have shown promise in the treatment of diseases caused by trypanosomatids.

Conceptual Role in Targeting Signaling Pathways

This compound serves as a foundational scaffold for the synthesis of molecules that can modulate various cellular signaling pathways. For instance, more complex molecules incorporating the tetrahydropyridine moiety have been shown to interact with pathways such as the p21-activated kinase 4 (PAK4) signaling pathway , which is implicated in cancer, and the neuregulin-1/ErbB4 signaling pathway , which plays a role in neuronal development and has been linked to schizophrenia.

The following diagram illustrates the conceptual workflow of how this compound is utilized to generate biologically active compounds.

Conclusion

This compound is a cornerstone synthetic intermediate for medicinal chemists and drug development professionals. Its well-defined physicochemical properties and versatile reactivity make it an invaluable tool for the synthesis of diverse chemical libraries. While the compound itself is not directly implicated in specific signaling pathways, it provides the essential structural framework for the creation of novel, biologically active molecules that can modulate key cellular processes, thereby holding significant promise for the discovery of future therapeutics.

Potential Biological Activities of 1-N-Boc-3,4-dihydro-2H-pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activities of 1-N-Boc-3,4-dihydro-2H-pyridine derivatives is limited. This guide provides an overview of the potential biological activities based on the broader class of dihydropyridine and tetrahydropyridine compounds. The experimental protocols and potential mechanisms of action are presented as a framework for the investigation of this specific class of molecules.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its partially saturated derivatives, such as dihydropyridines and tetrahydropyridines, have attracted significant attention due to their diverse pharmacological activities. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the dihydropyridine ring offers a versatile handle for further synthetic modifications, enabling the creation of diverse chemical libraries for biological screening. This technical guide explores the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound derivatives, drawing parallels from structurally related compounds.

Potential Biological Activities

While specific data on this compound derivatives are sparse, the broader class of dihydropyridines exhibits a range of biological effects.

Anticancer Activity

Dihydropyridine derivatives have been investigated for their potential as anticancer agents. Some compounds have been shown to induce cytotoxicity in various cancer cell lines and overcome multidrug resistance. The mechanism of action for some dihydropyridines involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

A study on (N-Boc-4-piperidinomethyl) ester-substituted 1,4-dihydropyridines identified them as inhibitors of the Notch signaling pathway, which is implicated in several cancers.

Antimicrobial Activity

Certain dihydropyridine derivatives have demonstrated activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial effect is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory Activity

The anti-inflammatory potential of dihydropyridine derivatives has also been explored. Some of these compounds have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines, including TNF-α and IL-6.[1] The proposed mechanisms often involve the modulation of inflammatory signaling pathways.

Data Presentation: Quantitative Biological Activity

The following tables summarize the available quantitative data for N-Boc substituted dihydropyridine derivatives and other closely related compounds to illustrate potential potency.

Table 1: Anticancer Activity of (N-Boc-4-piperidinomethyl) ester-substituted 1,4-Dihydropyridine Derivatives as Notch Inhibitors

| Compound Number | 4-Aryl Substituent | IC50 (µM)[2] |

| 7 (racemic) | 3-Nitrophenyl | 0.36 |

| (+)-7 | 3-Nitrophenyl | 0.13 |

| 22 | 4-Nitrophenyl | > 10 |

| 23 | 4-Cyanophenyl | > 10 |

Table 2: Illustrative Antimicrobial Activity of Dihydropyridine Derivatives

| Compound | Gram-positive Bacteria (MIC in µg/mL) | Gram-negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) | Reference |

| Dihydropyridine Derivative A | 3.1 - 50 | 50 - 100 | 25 - 50 | [3] |

| Dihydropyridine Derivative B | Not Reported | Not Reported | Not Reported |

Note: The data in Table 2 is generalized from studies on various 1,4-dihydropyridine derivatives and is intended to be illustrative of the potential activity of this class of compounds.

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic approach to 4-substituted this compound derivatives can be envisioned starting from 1-Boc-4-piperidone.

Step 1: Synthesis of tert-Butyl 4-Oxopiperidine-1-carboxylate

-

Dissolve piperidin-4-one monohydrate hydrochloride in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate and stir for 15 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir the mixture for 16 hours at room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with 5% aqueous KHSO₄, water, and brine.

-

Concentrate the combined organic layers in vacuo to obtain tert-butyl 4-oxopiperidine-1-carboxylate.

Step 2: Introduction of Substituents at the 4-position and Elimination This step can be achieved through various standard organic reactions. For example, a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphorane or phosphonate can introduce an exocyclic double bond. Subsequent functional group manipulations and eliminations can lead to the desired 3,4-dihydro-2H-pyridine ring system.

A specific example for the synthesis of tert-butyl (E)- and (Z)-4-(ethoxycarbonylmethylene)-3,4-dihydropyridine-1(2H)-carboxylate involves the following steps:

-

Bromination of 1-Boc-piperidin-4-one to yield tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.[4]

-

Wittig reaction of the bromo-ketone with 4-(ethoxycarbonylmethylene)triphenylphosphorane to give tert-butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate.[4]

-

Elimination of HBr using lithium bromide and lithium carbonate in DMF to afford the target dihydropyridine.[4]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: For adherent cells, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before removing the medium and adding DMSO.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.

-

Preparation of Compounds: Prepare a stock solution of each test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

While direct evidence for the biological activities of this compound derivatives is not abundant in current literature, the extensive research on the broader dihydropyridine and tetrahydropyridine classes of compounds suggests a high potential for discovering novel anticancer, antimicrobial, and anti-inflammatory agents within this scaffold. The N-Boc group provides a key synthetic handle for the development of diverse libraries of compounds for high-throughput screening. The experimental protocols and potential mechanisms of action outlined in this guide serve as a foundational resource for researchers and drug development professionals to initiate and advance the exploration of this promising, yet understudied, class of molecules. Further research is warranted to synthesize and evaluate these derivatives to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Tetrahydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tetrahydropyridine scaffolds are privileged structures found in a wide array of natural products and pharmaceuticals, exhibiting significant biological activity. The precise control of stereochemistry in these motifs is often crucial for their therapeutic efficacy. While the direct asymmetric functionalization of 1-N-Boc-3,4-dihydro-2H-pyridine is not extensively documented in peer-reviewed literature, a powerful alternative is the de novo asymmetric synthesis of highly substituted tetrahydropyridine cores. This document provides detailed application notes and protocols for a highly efficient organocatalytic, one-pot, multicomponent reaction to generate chiral tetrahydropyridines with excellent stereocontrol.

Application Note 1: Organocatalytic Asymmetric Synthesis of Polysubstituted Tetrahydropyridines

This application note details a triple-domino Michael/aza-Henry/cyclization reaction for the synthesis of tetrahydropyridines bearing three contiguous stereogenic centers. This one-pot reaction utilizes a quinine-derived squaramide organocatalyst to achieve high yields and excellent enantioselectivities.

Reaction Principle

The reaction proceeds via a cascade sequence initiated by the Michael addition of a 1,3-dicarbonyl compound to a β-nitroolefin, catalyzed by a chiral squaramide catalyst. The resulting intermediate then undergoes an aza-Henry reaction with an aldimine, followed by a final cyclization to furnish the tetrahydropyridine product. The chiral catalyst controls the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer.

Application Notes and Protocols for the Catalytic Hydrogenation of 1-N-Boc-3,4-dihydro-2H-pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the catalytic hydrogenation of 1-N-Boc-3,4-dihydro-2H-pyridine to its corresponding saturated derivative, 1-N-Boc-piperidine. This transformation is a crucial step in the synthesis of numerous pharmaceutical compounds, where the piperidine moiety is a common structural motif. The protocols outlined below utilize common heterogeneous catalysts and are designed to be readily implemented in a standard laboratory setting.

Introduction

The reduction of unsaturated nitrogen-containing heterocycles is a fundamental transformation in synthetic organic chemistry. This compound is an enecarbamate, and its selective hydrogenation provides direct access to the valuable 1-N-Boc-piperidine building block. The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral catalytic hydrogenation conditions, allowing for the selective reduction of the double bond. The choice of catalyst, solvent, and reaction conditions can influence the efficiency and purity of the final product. This document outlines protocols using four common catalytic systems: Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂), Rhodium on Alumina (Rh/Al₂O₃), and Raney® Nickel.

Reaction Pathway

The catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond in the presence of a metal catalyst to yield 1-N-Boc-piperidine.

Caption: General reaction scheme for the hydrogenation.

Comparison of Catalytic Systems

The selection of a catalyst system can be critical for achieving high yield and purity. The following table summarizes typical reaction conditions and expected outcomes for the hydrogenation of this compound with various common catalysts.

| Catalyst | Catalyst Loading (w/w %) | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Typical Yield (%) |

| 10% Pd/C | 5-10 | Methanol or Ethyl Acetate | 50 | 25 | 2-4 | >95 |

| PtO₂ (Adams' catalyst) | 2-5 | Acetic Acid or Ethanol | 50 | 25 | 4-8 | >95 |

| 5% Rh/Al₂O₃ | 5-10 | Ethanol | 50-100 | 25-50 | 6-12 | >90 |

| Raney® Nickel (slurry) | ~20 | Ethanol | 50-100 | 25-50 | 4-8 | >90 |

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of this compound. Standard laboratory safety procedures, including the use of personal protective equipment, should be followed. Hydrogenation reactions should be conducted in a well-ventilated area, and appropriate care should be taken when handling pyrophoric catalysts like Raney® Nickel.

Caption: General workflow for catalytic hydrogenation.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This is often the preferred method due to its high efficiency, relatively low cost, and the ease of handling the catalyst.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethyl Acetate

-

Hydrogenation vessel (e.g., Parr shaker or autoclave)

-

Celite® or other filter aid

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas

Procedure:

-

To a suitable hydrogenation vessel, add this compound (1.0 eq).

-

Add methanol or ethyl acetate as the solvent (approximately 10-20 mL per gram of substrate).

-

Under a stream of inert gas, carefully add 10% Pd/C (5-10% by weight relative to the substrate).

-

Seal the reaction vessel and purge with the inert gas 3-5 times.

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

-

Pressurize the vessel with hydrogen to 50 psi.

-

Stir the reaction mixture vigorously at room temperature (25 °C) for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting material is no longer observed.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water before disposal.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-N-Boc-piperidine. The product is often of high purity and may not require further purification.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂) (Adams' Catalyst)

PtO₂ is a reliable catalyst, particularly when reductions with Pd/C are sluggish. It is often used with protic solvents like acetic acid or ethanol.

Materials:

-

This compound

-

Platinum(IV) Oxide (PtO₂)

-

Glacial Acetic Acid or Ethanol

-

Hydrogenation vessel

-

Celite®

-

Inert gas

-

Hydrogen gas

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in glacial acetic acid or ethanol (10-20 mL per gram of substrate).

-

Carefully add PtO₂ (2-5% by weight relative to the substrate).

-

Seal the vessel and purge with an inert gas, followed by purging with hydrogen gas as described in Protocol 1.

-

Pressurize the vessel with hydrogen to 50 psi.

-

Stir the mixture vigorously at room temperature (25 °C). The reaction may be slightly exothermic.

-

Continue stirring for 4-8 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, vent the hydrogen and purge with an inert gas.

-

Remove the catalyst by filtration through Celite®. If acetic acid was used as the solvent, carefully neutralize the filtrate with a saturated solution of sodium bicarbonate before extraction with an organic solvent (e.g., ethyl acetate). If ethanol was used, proceed directly to concentration.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-N-Boc-piperidine.

Protocol 3: Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃)

Rhodium catalysts can be effective for the hydrogenation of N-heterocycles and may offer different selectivity in more complex molecules.

Materials:

-

This compound

-

5% Rhodium on Alumina (Rh/Al₂O₃)

-

Ethanol

-

Hydrogenation vessel

-

Celite®

-

Inert gas

-

Hydrogen gas

Procedure:

-

Charge a hydrogenation vessel with this compound (1.0 eq) and ethanol (15-25 mL per gram of substrate).

-

Add 5% Rh/Al₂O₃ (5-10% by weight).

-

Seal the vessel and replace the atmosphere with hydrogen as previously described.

-

Pressurize the vessel with hydrogen to 50-100 psi.

-

Stir the reaction at 25-50 °C for 6-12 hours.

-

Monitor the reaction for completion.

-

After the reaction is complete, cool to room temperature (if heated), vent the hydrogen, and purge with an inert gas.

-

Filter off the catalyst through Celite® and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to afford the product.

Protocol 4: Hydrogenation using Raney® Nickel

Raney® Nickel is a cost-effective catalyst, though it often requires slightly higher pressures and can be more pyrophoric than noble metal catalysts. It is typically supplied as a slurry in water or ethanol.

Materials:

-

This compound

-

Raney® Nickel (aqueous or ethanol slurry)

-

Ethanol

-

Hydrogenation vessel

-

Celite®

-

Inert gas

-

Hydrogen gas

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (15-25 mL per gram of substrate).

-

Carefully add the Raney® Nickel slurry (approximately 20% by weight of the substrate, ensuring the catalyst is always covered with solvent).

-

Seal the vessel and replace the air with hydrogen.

-

Pressurize with hydrogen to 50-100 psi.

-

Stir the mixture at 25-50 °C for 4-8 hours.

-

Monitor the reaction's progress.

-

Once complete, cool to room temperature, vent the hydrogen, and purge with an inert gas.

-

Carefully filter the catalyst through Celite®. Extreme Caution: Raney® Nickel is highly pyrophoric when dry. Keep the filter cake wet with solvent at all times and quench carefully with water before disposal.

-

Concentrate the filtrate to obtain the desired 1-N-Boc-piperidine.

Application Notes and Protocols for Heck Coupling Reactions Involving 1-N-Boc-3,4-dihydro-2H-pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Heck coupling reaction utilizing 1-N-Boc-3,4-dihydro-2H-pyridine (also known as tert-butyl 3,4-dihydro-2H-pyridine-1(6H)-carboxylate) as a key substrate. This versatile reaction enables the formation of a carbon-carbon bond at the C4-position of the dihydropyridine ring, yielding valuable 4-aryl- or 4-vinyl-1,2,3,6-tetrahydropyridine derivatives. These products are significant scaffolds in medicinal chemistry and drug development, serving as precursors to a wide array of biologically active piperidine-containing compounds.